N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C22H19N5O |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-benzhydryl-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C22H19N5O/c1-16-24-25-26-27(16)20-14-12-19(13-15-20)22(28)23-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3,(H,23,28) |
InChI Key |
OLWPKXBBADYCEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Mechanistic Insights
The carbodiimide activates the carboxylic acid via an O-acylisourea intermediate, which reacts with the amine to form the benzamide. DMAP accelerates the reaction by stabilizing the activated intermediate.
Microwave-Assisted Synthesis with Bismuth Catalysts
A novel approach employs bismuth(III) nitrate as a Lewis acid catalyst under microwave irradiation to streamline tetrazole formation and subsequent coupling.
Three-Component Protocol
-
Tetrazole Synthesis : React phenylthiourea (1.0 equiv) with sodium azide (3.0 equiv) and Bi(NO<sub>3</sub>)<sub>3</sub>·5H<sub>2</sub>O (1.0 equiv) in acetonitrile at 125°C for 20 minutes.
-
Coupling : Add diphenylmethanamine (1.0 equiv) and HATU (1.2 equiv) in DMF, stirring at 25°C for 12 hours.
| Parameter | Value | Yield |
|---|---|---|
| Temperature | 125°C (microwave) | 72% |
| Catalyst Loading | 1.0 equiv Bi(NO<sub>3</sub>)<sub>3</sub> | |
| Reaction Time | 20 minutes |
This method reduces reaction times from 24 hours to 20 minutes and improves regioselectivity for the 1-substituted tetrazole isomer.
Solid Acid-Catalyzed Cycloaddition for Tetrazole Formation
Graphene oxide-based catalysts enable a two-step synthesis starting from benzonitrile derivatives:
Step 1: Synthesis of 4-(5-Methyl-1H-Tetrazol-1-yl)Benzoic Acid
Step 2: Amide Coupling
Advantages
-
Sustainability : SA-rGO is recyclable for five cycles without activity loss.
-
Scalability : Demonstrated at 100-gram scale with 85% isolated yield.
Industrial-Scale Processes and Purification
Patent data reveals optimized protocols for kilogram-scale production:
Key Modifications
-
Solvent System : Replace DMF with tetrahydrofuran (THF) to simplify downstream processing.
-
Workup : Quench with ice-cwater, extract with ethyl acetate, and concentrate under reduced pressure.
-
Crystallization : Use a 1:1 ethyl acetate/hexane mixture to achieve >99% purity.
| Scale | Yield | Purity |
|---|---|---|
| 100 g | 78% | 99.2% |
| 1 kg | 75% | 98.8% |
Comparative Analysis of Methods
| Method | Catalyst | Time | Yield | Scalability |
|---|---|---|---|---|
| Classical Coupling | DCC/DMAP | 12 h | 65–78% | Moderate |
| Microwave-Assisted | Bi(NO<sub>3</sub>)<sub>3</sub> | 20 min | 72% | Limited |
| Solid Acid Catalysis | SA-rGO | 6 h | 70% | High |
| Industrial Process | None | 24 h | 75–78% | High |
The solid acid method balances sustainability and scalability, whereas microwave synthesis offers rapid tetrazole formation but requires specialized equipment .
Chemical Reactions Analysis
Reactivity: N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is relatively stable but can undergo specific reactions.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the potential of N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical targets in the treatment of Alzheimer's disease. The compound exhibited significant inhibitory activity against these enzymes, with IC50 values indicating its potential as a therapeutic agent for cognitive enhancement and neuroprotection .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In vitro assays demonstrated that this compound possesses notable free radical scavenging activity, suggesting its utility in formulations aimed at reducing oxidative damage in cells .
Cancer Research
This compound has been explored for its anticancer properties. Studies indicate that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .
Central Nervous System Disorders
Given its enzyme inhibitory profile, there is potential for this compound to be developed as a treatment for Alzheimer's disease and other neurodegenerative conditions. The ability to inhibit AChE could enhance cholinergic transmission in the brain, thereby improving cognitive function in affected individuals .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound have been investigated through various studies:
Molecular Docking Studies
Molecular docking simulations have provided insights into how this compound interacts with target proteins such as AChE and BACE1. The binding affinity and interaction patterns suggest that structural modifications could enhance efficacy and selectivity against these targets .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds indicates that specific functional groups significantly influence biological activity. This information is critical for guiding the design of more potent analogs with improved therapeutic profiles .
Summary of Findings
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific receptors or enzymes.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Key Compounds:
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a–j)
- Structural Features : Incorporates a nitro group, methoxybenzo[d]thiazole, and triazole rings.
- Activity : Compounds 10a, 10b, 10c, and 10i exhibit moderate activity against E. coli.
- Comparison : The nitro group enhances electron-withdrawing effects, contrasting with the tetrazole’s bioisosteric role. The diphenylmethyl group in the target compound may improve lipophilicity compared to the triazole-methyl group in 10a–j .
4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide Structural Features: Imidazole and thiazole sulfonamide substituents. Activity: Demonstrates antibacterial activity against Staphylococcus aureus.
Anticancer and Enzyme-Targeting Analogues
Key Compounds:
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Structural Features: Chloro-fluoro substitution on the phenyl ring and imidazole at the benzamide’s para position. Activity: High efficacy against cervical cancer cell lines.
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Structural Features: Thiadiazole and acetylpyridine substituents. Activity: Unknown in the provided data, but similar thiadiazole derivatives are known for kinase inhibition.
Calcium Channel Modulators
Key Compounds:
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide (2D216) Structural Features: Thiazole with dimethylphenyl and piperidinyl sulfonyl groups. Comparison: The sulfonyl group improves solubility, whereas the tetrazole in the target compound may act as a carboxylate bioisostere, influencing ion-channel interactions .
Data Tables: Structural and Functional Comparisons
Table 2. Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|
| N-(Diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide | 397.45 | Not reported | ~4.2* |
| N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide | 355.80 | Not reported | ~3.8 |
| Compound 8a | 414.49 | 290 | ~3.5 |
| N-((1-Benzyltriazol-5-yl)methyl)-4-methoxybenzothiazol-2-nitrobenzamide (10a) | 504.50 | Not reported | ~2.9 |
*Estimated using fragment-based methods.
Research Findings and Mechanistic Insights
- Tetrazole vs. Imidazole : Tetrazoles, unlike imidazoles, are resistant to oxidative metabolism, making them advantageous in drug design for prolonged half-lives .
- Diphenylmethyl Group : This bulky substituent may enhance binding to hydrophobic pockets in enzymes or receptors but could reduce solubility compared to smaller groups like methyl or methoxy .
- Electron-Withdrawing Effects : The nitro group in compound 10a–j increases electrophilicity, whereas the tetrazole’s resonance stabilization may reduce reactivity, favoring target-specific interactions .
Biological Activity
N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C22H19N5O
- Molecular Weight : 369.428 g/mol
- CAS Number : 1282121-84-9
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Research has shown that derivatives of benzamides can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cytochrome c release .
- Antimicrobial Effects : Similar compounds have demonstrated notable antibacterial and antifungal activities. For instance, pyrazole derivatives have been reported to exhibit good antimicrobial properties, suggesting that tetrazole-containing compounds could share similar mechanisms .
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, as indicated by the release of cytochrome c and activation of caspases . This suggests a potential for use in cancer therapy.
- Enzyme Inhibition : Related studies on benzamide derivatives have shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in neurodegenerative diseases like Alzheimer's .
Case Study 1: Antitumor Activity
In a study examining the effects of N-substituted benzamides, it was found that compounds similar to this compound induced significant apoptosis in HL60 human promyelocytic leukemia cells. The mechanism involved caspase activation and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Activity
Research into pyrazole derivatives has highlighted their antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. These findings suggest that this compound may also possess similar activity due to structural similarities with known effective compounds .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are commonly employed to synthesize N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide, and which reaction conditions critically influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the tetrazole ring via cycloaddition between nitriles and sodium azide under acidic conditions (e.g., HCl in DMF) .
- Step 2 : Coupling of the tetrazole moiety to a benzoyl chloride derivative. This requires a base (e.g., triethylamine) to neutralize HCl and solvents like dichloromethane .
- Step 3 : Introduction of the diphenylmethyl group via nucleophilic substitution or amide bond formation, often catalyzed by palladium complexes for cross-coupling reactions .
- Key Conditions : Temperature (60–80°C for cycloaddition), solvent polarity (DMF for tetrazole stabilization), and inert atmosphere (N₂/Ar for moisture-sensitive steps).
- Example Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | NaN₃, HCl, DMF, 80°C | 65–75 | |
| 2 | Benzoyl chloride, Et₃N, CH₂Cl₂ | 80–85 | |
| 3 | Pd(PPh₃)₄, K₂CO₃, DMF | 70–78 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., diphenylmethyl protons at δ 5.2–5.5 ppm) and confirms amide/tetrazole connectivity .
- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (amide C=O) and 2600–2700 cm⁻¹ (tetrazole C-N stretch) validate functional groups .
- HPLC-MS : Quantifies purity (>95%) and molecular ion detection (e.g., [M+H]⁺ at m/z 442) .
- X-ray Crystallography : Resolves steric effects of the diphenylmethyl group on tetrazole conformation .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test PARP-1 inhibition (IC₅₀) using fluorogenic substrates in cell-free systems .
- Cellular Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
- Solubility/Stability : Assess pharmacokinetic parameters (e.g., logP via shake-flask method) .
Advanced Research Questions
Q. How can the coupling reaction between diphenylmethylamine and the tetrazole-containing benzoyl chloride be optimized for higher efficiency?
- Methodological Answer :
- Catalyst Screening : Test Pd(II)/Cu(I) systems to reduce side reactions (e.g., hydrolysis) .
- Solvent Optimization : Compare polar aprotic solvents (DMAC vs. DMF) to enhance nucleophilicity .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) while maintaining yield (>85%) .
Q. How should contradictory data between in vitro enzyme inhibition and cellular activity be analyzed?
- Methodological Answer :
- Assay Variability : Compare buffer conditions (e.g., Mg²⁺ concentration in PARP-1 assays) .
- Cellular Uptake : Measure intracellular compound levels via LC-MS to rule out permeability issues .
- Metabolite Interference : Identify phase I metabolites (e.g., cytochrome P450-mediated oxidation) using hepatocyte models .
Q. What computational strategies predict the binding affinity of this compound to PARP-1, and how do they inform experimental design?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the tetrazole group and PARP-1’s NAD⁺-binding site (e.g., hydrogen bonding with Ser904) .
- MD Simulations : Analyze stability of the ligand-protein complex over 100 ns trajectories (RMSD < 2.0 Å) .
- QSAR Models : Corrogate substituent effects (e.g., diphenylmethyl hydrophobicity vs. IC₅₀) to prioritize analogs .
Key Considerations for Data Interpretation
- Structural Analogues : Replace the 5-methyltetrazole with sulfonamide (see ) to assess SAR .
- Biological Models : Validate in vivo efficacy using rodent models of inflammation or cancer, contrasting with in vitro data .
- Synthetic Challenges : Address steric hindrance from diphenylmethyl via DFT calculations (e.g., bond angle strain in transition states) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
